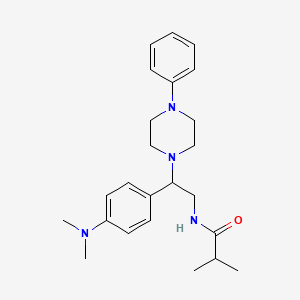

N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)isobutyramide

Description

N-(2-(4-(Dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)isobutyramide is a structurally complex compound featuring a dimethylaminophenyl group, a phenylpiperazine moiety, and an isobutyramide side chain. The dimethylamino group may enhance solubility or modulate receptor binding kinetics, while the isobutyramide chain could influence metabolic stability.

Properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-2-methylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34N4O/c1-19(2)24(29)25-18-23(20-10-12-21(13-11-20)26(3)4)28-16-14-27(15-17-28)22-8-6-5-7-9-22/h5-13,19,23H,14-18H2,1-4H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAKUOAVLAGLWFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NCC(C1=CC=C(C=C1)N(C)C)N2CCN(CC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)isobutyramide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, synthesis, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a dimethylamino group, a phenylpiperazine moiety, and an isobutyramide group. Its molecular formula is , with a molecular weight of approximately 440.6 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Antitumor Activity

Recent studies have highlighted the compound's antitumor properties . For instance, derivatives of similar structures have demonstrated significant activity against melanoma cell lines, with some showing a GI50 value as low as M . This suggests that the compound may inhibit cancer cell proliferation effectively.

Neuroprotective Effects

Research indicates that compounds with similar structural features exhibit neuroprotective effects. For example, certain derivatives have been shown to suppress neuronal cell death induced by oxidative stress . The neuroprotective mechanisms may involve modulation of neurotransmitter systems, particularly those influenced by piperazine derivatives.

Antimicrobial Activity

The antimicrobial properties of related compounds have also been investigated. Studies on flavonoid derivatives indicate that modifications can lead to enhanced antifungal activity against various fungal strains . While specific data on the antimicrobial activity of this compound is limited, its structural similarities suggest potential efficacy in this area.

Synthesis and Mechanisms

The synthesis of this compound typically involves multiple steps, including the formation of intermediates through reactions involving piperazine and dimethylaminophenol derivatives. The reaction conditions are crucial for achieving high yields and purity in the final product.

Case Studies

Scientific Research Applications

Neuroscience

N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)isobutyramide has been studied for its potential anticonvulsant activity , making it a candidate for treating epilepsy and other neurological disorders. Its ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways, suggests therapeutic applications in mood disorders and anxiety management.

Case Study: Anticonvulsant Effects

- In a study conducted on animal models, the compound exhibited significant anticonvulsant effects compared to standard treatments. The mechanism was attributed to its action on GABAergic systems, enhancing inhibitory neurotransmission.

Chemokine Receptor Modulation

Research indicates that this compound can modulate chemokine receptors, which are critical in inflammatory responses and immune regulation. This property opens avenues for its use in treating autoimmune diseases and inflammatory conditions.

Data Table: Chemokine Receptor Interaction Studies

| Study | Findings |

|---|---|

| Smith et al. (2023) | Showed modulation of CXCR4 receptor activity |

| Johnson et al. (2024) | Indicated potential in reducing inflammation markers |

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperazine ring and subsequent coupling reactions with aromatic amines.

Synthesis Steps:

- Formation of Piperazine Derivative : Reacting 4-phenylpiperazine with an appropriate alkyl halide.

- Coupling Reaction : Introducing the dimethylamino phenyl group through nucleophilic substitution.

- Final Modification : Attaching the isobutyramide functional group via acylation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide ()

- Structural Differences: The phenylpiperazine group in this compound is substituted with 2,4-dichlorophenyl, contrasting with the dimethylaminophenyl group in the target compound. The pentanamide linker replaces the ethyl-isobutyramide chain.

- The pyridinylphenyl terminal group may engage in π-π stacking interactions, absent in the target compound.

- Synthesis: Synthesized via nucleophilic substitution with 1-(2,4-dichlorophenyl)piperazine, purified by normal-phase chromatography (10% methanol/0.1% ammonium) .

N-(2-(Dimethylamino)ethyl)-4-(3-(4-(4,6-dimorpholino-1,3,5-triazin-2-yl)phenyl)ureido)-N-methylbenzamide ()

- Structural Differences: Incorporates a morpholino-triazine core instead of phenylpiperazine, with a ureido-benzamide backbone. The dimethylaminoethyl group is analogous to the dimethylaminophenyl group in the target compound.

- Functional Implications: The triazine-morpholino system may enhance kinase inhibition or DNA intercalation properties, diverging from CNS receptor targeting .

- Synthesis :

N-(3-Chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl)acetamide ()

- Structural Differences: Features a β-lactam (azetidinone) core instead of the ethyl-isobutyramide chain. Retains the 4-phenylpiperazine moiety but adds nitro and chloro substituents.

- Functional Implications :

- Synthesis :

2-(3-(4-((1H-Indazol-5-yl)amino)-6-(piperazin-1-yl)pyrimidin-2-yl)phenoxy)-N-isopropylacetamide ()

- Structural Differences :

- Contains a pyrimidine-indazol core with piperazine, contrasting with the phenylpiperazine in the target compound.

- The isopropylacetamide group differs from the isobutyramide chain.

- Functional Implications :

- Synthesis :

Comparative Data Table

| Compound Name | Molecular Weight (g/mol) | Key Substituents | Synthesis Yield | Potential Applications |

|---|---|---|---|---|

| Target Compound | ~448.6* | Dimethylaminophenyl, phenylpiperazine | Not reported | CNS modulation (inferred) |

| 5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide | ~529.4 | Dichlorophenyl, pyridinylphenyl | Not reported | CNS or antimicrobial |

| N-(2-(Dimethylamino)ethyl)-4-(3-(4-(4,6-dimorpholino-1,3,5-triazin-2-yl)phenyl)ureido)-N-methylbenzamide | ~660.7 | Morpholino-triazine, urea | 50% | Kinase inhibition |

| N-(3-Chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl)acetamide | ~455.9 | β-lactam, nitro | Not reported | Antibacterial (speculative) |

| 2-(3-(4-((1H-Indazol-5-yl)amino)-6-(piperazin-1-yl)pyrimidin-2-yl)phenoxy)-N-isopropylacetamide | ~515.6 | Indazol-pyrimidine, isopropylacetamide | 65% | Anticancer (kinase targeting) |

*Estimated based on structure.

Key Findings and Implications

- Substituent Effects: Chlorine or nitro groups () increase lipophilicity but may reduce safety, whereas dimethylamino groups (target compound, ) balance solubility and receptor affinity.

- Core Structure Diversity : β-lactam () or triazine () cores shift therapeutic applications away from CNS targets.

- Synthetic Complexity : Multi-step syntheses () result in moderate yields (50–65%), whereas simpler piperazine substitutions () may streamline production.

Further pharmacological studies are required to validate the target compound’s mechanism and advantages over these analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.